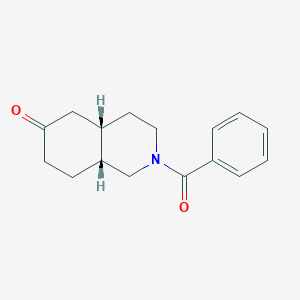

(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone

Beschreibung

(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone is a bicyclic organic compound featuring a benzoyl-substituted isoquinolinone core. Key characteristics include:

- Molecular Formula: C₁₆H₁₉NO₂

- Molecular Weight: 257.33 g/mol

- CAS Number: 52390-26-8

- Physical State: White solid (purity ≥90% by GC) .

- Stereochemistry: The 4aS,8aR configuration defines its octahydro (fully saturated) bicyclic structure, distinguishing it from partially saturated analogs .

- Applications: Used as a building block in organic synthesis, particularly in cyclization reactions and heterocyclic compound preparation .

Eigenschaften

IUPAC Name |

(4aS,8aR)-2-benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZFDJVZOKTWRW-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC2C1CN(CC2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C[C@H]2[C@@H]1CN(CC2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482984 | |

| Record name | (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52390-26-8 | |

| Record name | (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the hydrogenation of isoquinoline derivatives under specific conditions to achieve the desired octahydroisoquinoline core. The benzoyl group can be introduced through acylation reactions using benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts such as palladium on carbon (Pd/C) can enhance the hydrogenation process, while automated systems can control reaction parameters to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst to further hydrogenate the compound or reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or alcohols replace the benzoyl group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

Substitution: Benzoyl chloride with pyridine as a base

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield fully hydrogenated derivatives. Substitution reactions can produce a variety of substituted isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is increasingly recognized as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its ability to enhance drug efficacy and specificity makes it valuable in medicinal chemistry. For instance, research has demonstrated that derivatives of (4aS,8aR)-2-benzoyloctahydro-6(2H)-isoquinolinone exhibit promising activity against various neurological conditions, including depression and anxiety disorders .

Case Study: Neurological Agents

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel isoquinolinone derivatives based on this compound. These derivatives showed improved binding affinity for serotonin receptors, indicating their potential as antidepressants .

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound serves as a versatile building block for creating complex molecules. Its stability and reactivity profile facilitate the development of new synthetic routes with enhanced yields and reduced reaction times .

Example Reactions

- Alkylation Reactions: The compound has been utilized in alkylation reactions to generate various derivatives with distinct functional groups.

- Cyclization Processes: It can undergo cyclization to form more complex structures relevant to drug discovery.

Material Science

Development of Advanced Materials

The compound is also applied in material science for the development of polymers and coatings. Its unique chemical properties contribute to the durability and performance of these materials .

Applications in Coatings

Research indicates that incorporating this compound into polymer matrices enhances mechanical strength and thermal stability, making it suitable for industrial applications.

Biological Research

Mechanisms of Action Studies

In biological research, this compound aids in investigating the mechanisms of action within various biological pathways. It has been employed to identify new therapeutic targets by studying its interactions with biological macromolecules .

Example Research Findings

A recent study explored how this compound interacts with specific protein targets involved in neurodegenerative diseases, providing insights into its potential therapeutic applications.

Analytical Chemistry

Standardization in Analytical Methods

This chemical is utilized as a standard in analytical chemistry methods, ensuring accurate measurements and quality control in laboratories. Its purity and stable properties make it an ideal candidate for calibration standards .

| Application Area | Description | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for neurological drugs | Enhanced binding affinity for serotonin receptors |

| Organic Synthesis | Building block for complex molecules | Improved yields and reduced reaction times |

| Material Science | Development of durable polymers and coatings | Enhanced mechanical strength and thermal stability |

| Biological Research | Studies on mechanisms of action in biological pathways | Insights into neurodegenerative disease therapies |

| Analytical Chemistry | Standardization for accurate measurements in labs | Reliable calibration standards |

Wirkmechanismus

The mechanism of action of (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variants

(4aS,8aS)-2-Benzoyl-1,3,4,4a,5,8a-hexahydro-6(2H)-isoquinolinone

- CAS Number : 52346-14-2

- Molecular Formula: C₁₆H₁₇NO₂

- Molecular Weight : 255.32 g/mol

- Key Differences :

6-Methyl-1(2H)-isoquinolinone

- CAS Number : 131002-10-3

- Molecular Formula: C₁₀H₉NO

- Molecular Weight : 159.19 g/mol

- Key Differences :

Nitro-Substituted Isoquinolinones (e.g., 5-Nitro-1(2H)-isoquinolinone)

Key Research Findings

Stereochemical Influence : The 4aS,8aR configuration in the octahydro compound enhances stability in catalytic hydrogenation reactions compared to the hexahydro variant .

Reactivity: Nitro-substituted isoquinolinones exhibit 10–100x higher electrophilicity than benzoyl-substituted analogs, making them suitable for nucleophilic substitution reactions .

Biological Activity : The octahydro compound’s saturated structure reduces metabolic degradation in vivo compared to unsaturated derivatives, though it lacks the nitro group’s pharmaceutical potency .

Biologische Aktivität

(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone is a bicyclic compound with the molecular formula C₁₆H₁₉NO₂ and a molecular weight of 257.33 g/mol. Its unique stereochemistry and structural features contribute to its potential biological activities, which have been the subject of various studies.

Chemical Structure and Properties

The compound features an octahydroisoquinolinone core with a benzoyl substituent. This structure is significant for its interaction with biological macromolecules and its subsequent biological activities. The compound typically appears as a crystalline solid and is stored under specific conditions to maintain stability.

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₁₉NO₂ |

| Molecular Weight | 257.33 g/mol |

| CAS Number | 52390-26-8 |

| Physical Form | Crystalline Powder |

| Purity | ≥90.0% (GC) |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity

Research has shown that the compound demonstrates cytotoxic effects on certain cancer cell lines. The cytotoxicity profile indicates that it may selectively target malignant cells while sparing normal cells, which is crucial for therapeutic applications.

Interaction with Biological Macromolecules

The interactions of this compound with proteins and nucleic acids have been investigated. These interactions are essential for understanding its mechanism of action and potential therapeutic targets.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that the compound induces apoptosis in a dose-dependent manner. The IC50 values were determined, showing promising results for further development as an anticancer agent.

- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to various biological targets, including kinases involved in cancer progression. These studies help elucidate the compound's mechanism of action at the molecular level.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Molecular Interactions | Potential binding to kinases |

Q & A

What synthetic methodologies are validated for the preparation of (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone?

Basic Research Focus

The compound is synthesized via cyclocondensation reactions , often involving stereocontrolled steps. A validated approach includes the cyclization of precursors such as N-Benzoyl meroquinene tert-butyl ester under acidic or thermal conditions to form the octahydroisoquinolinone core . Key steps emphasize stereochemical control at the 4a and 8a positions, ensuring the cis configuration (4aS,8aR) through optimized reaction parameters like temperature and catalyst selection .

How is the stereochemical configuration of this compound confirmed?

Basic Research Focus

Stereochemical confirmation relies on X-ray crystallography for unambiguous assignment of the 4aS and 8aR positions. Complementary methods include NMR spectroscopy , where coupling constants (e.g., J values for axial/equatorial protons) and NOE (Nuclear Overhauser Effect) correlations validate the cis ring junction . Computational modeling (DFT or molecular mechanics) may corroborate experimental data by predicting low-energy conformers .

What advanced strategies address contradictions between experimental spectral data and computational predictions?

Advanced Research Focus

Discrepancies in spectral data (e.g., unexpected NMR shifts or IR carbonyl stretches) require multidisciplinary validation :

- 2D NMR Experiments : HSQC, HMBC, and COSY resolve ambiguous proton-carbon correlations, particularly for the benzoyl and lactam moieties.

- Isotopic Labeling : Track potential keto-enol tautomerism or dynamic effects influencing spectral outputs.

- Revisiting Synthetic Conditions : Impurities from incomplete cyclization or side reactions (e.g., over-reduction) may skew data; HPLC or GC-MS purity checks are critical .

How can researchers optimize cyclization efficiency while preserving stereochemical integrity?

Advanced Research Focus

Optimization strategies include:

- Catalyst Screening : Chiral Lewis acids (e.g., Ti(OiPr)₄ with tartrate ligands) enhance enantioselectivity during cyclization.

- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity and reduce byproduct formation.

- In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track lactam formation in real time, enabling rapid adjustment of reaction parameters .

What spectroscopic signatures are critical for characterizing this compound?

Basic Research Focus

Key spectroscopic markers include:

- IR Spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ for the lactam carbonyl and benzoyl C=O stretches.

- ¹H NMR : Distinct signals for the axial/equatorial protons adjacent to the lactam nitrogen (δ 3.5–4.5 ppm) and aromatic benzoyl protons (δ 7.4–7.8 ppm).

- ¹³C NMR : Lactam carbonyl at δ 170–175 ppm and benzoyl carbonyl at δ 195–200 ppm .

What challenges arise during functionalization reactions of this compound?

Advanced Research Focus

Functionalization (e.g., reduction of the lactam or benzoyl group) faces challenges such as:

- Steric Hindrance : The fused bicyclic system limits reagent access to the lactam carbonyl.

- Regioselectivity : Competitive reduction of the benzoyl group vs. the lactam requires controlled conditions (e.g., selective hydride donors like NaBH₄/CeCl₃) .

- Racemization Risk : Harsh acidic/basic conditions may epimerize the 4aS/8aR centers; mild protocols (e.g., enzymatic catalysis) are preferred .

How does the benzoyl moiety influence the compound’s reactivity in downstream applications?

Advanced Research Focus

The benzoyl group:

- Modulates Electron Density : Electron-withdrawing effects stabilize the lactam carbonyl, reducing susceptibility to nucleophilic attack.

- Enables Photochemical Reactions : UV irradiation may induce [2+2] cycloadditions or Fries rearrangements, requiring inert atmosphere handling .

What analytical workflows validate synthetic intermediates in multi-step syntheses?

Advanced Research Focus

A tiered approach ensures fidelity:

LC-MS/QTOF : High-resolution mass spectrometry confirms molecular formulas.

Chiral HPLC : Monitors enantiomeric excess during stereocritical steps.

Cross-Validation : Compare intermediates (e.g., N-Benzoyl meroquinene tert-butyl ester) against published spectral databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.